

# A Comparative Analysis of MAX-40279 and Lenvatinib in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) signaling has emerged as a critical pathway in tumorigenesis and a key target for drug development. This guide provides a comparative overview of two prominent FGFR inhibitors: MAX-40279, a dual inhibitor of FGFR and FMS-like tyrosine kinase 3 (FLT3), and lenvatinib, a multi-kinase inhibitor. This comparison is based on available preclinical data to inform researchers and drug development professionals on their relative efficacy in FGFR inhibition.

### **Executive Summary**

Lenvatinib is a well-characterized multi-kinase inhibitor with demonstrated potent inhibition of FGFR1-4, in addition to VEGFR1-3, PDGFRα, KIT, and RET.[1] Extensive preclinical data from in vitro and in vivo studies are available, showcasing its anti-angiogenic and anti-tumor activities.

MAX-40279 is identified as a dual inhibitor of FLT3 and FGFR.[2] Preclinical studies have highlighted its potent activity in Acute Myeloid Leukemia (AML) models, particularly those with FLT3 mutations. While described as having "superior FGFR inhibitory activity," publicly available quantitative data on its specific efficacy against FGFR kinases and FGFR-driven cancer models is limited, making a direct, comprehensive comparison with lenvatinib challenging at this time.



### **Kinase Inhibition Profile**

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals lenvatinib's potent activity against the FGFR family. Data for **MAX-40279**'s specific FGFR kinase inhibition is not as widely available in the public domain.

| Kinase Target  | MAX-40279 IC50 (nM)                           | Lenvatinib IC50 (nM)                          |  |
|----------------|-----------------------------------------------|-----------------------------------------------|--|
| FGFR1          | Data not available                            | 46[2]                                         |  |
| FGFR2          | Data not available                            | Data not available in provided results        |  |
| FGFR3          | Data not available                            | Data not available in provided results        |  |
| FGFR4          | Data not available                            | Data not available in provided results        |  |
| FLT3           | Data available (specific values not provided) | Not a primary target                          |  |
| VEGFR1         | Not a primary target                          | 22[2]                                         |  |
| VEGFR2 (KDR)   | Not a primary target                          | 4.0[2]                                        |  |
| VEGFR3 (Flt-4) | Not a primary target                          | 5.2                                           |  |
| PDGFRα         | Not a primary target                          | 51                                            |  |
| PDGFRβ         | Not a primary target                          | 100                                           |  |
| KIT            | Not a primary target                          | Data available (specific values not provided) |  |
| RET            | Not a primary target                          | Data available (specific values not provided) |  |

Table 1: Comparison of Kinase Inhibitory Activity (IC50). This table summarizes the reported IC50 values for MAX-40279 and lenvatinib against various kinases. The lack of specific public data for MAX-40279's FGFR inhibition is a notable gap.



### In Vitro Cell-Based Assay Data

The efficacy of a kinase inhibitor is further evaluated by its ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

| Cell Line  | Cancer Type                 | FGFR<br>Aberration     | MAX-40279<br>IC50 (μM) | Lenvatinib<br>IC50 (μM) |
|------------|-----------------------------|------------------------|------------------------|-------------------------|
| Hep3B2.1-7 | Hepatocellular<br>Carcinoma | FGF19<br>expressing    | Data not<br>available  | 0.23                    |
| HuH-7      | Hepatocellular<br>Carcinoma | FGF19<br>expressing    | Data not<br>available  | 0.42                    |
| JHH-7      | Hepatocellular<br>Carcinoma | FGF19<br>expressing    | Data not<br>available  | 0.64                    |
| SNU-398    | Hepatocellular<br>Carcinoma | FGFR expressing        | Data not<br>available  | 1.56                    |
| Li-7       | Hepatocellular<br>Carcinoma | FGFR expressing        | Data not<br>available  | 1.65                    |
| HuH-1      | Hepatocellular<br>Carcinoma | FGFR expressing        | Data not<br>available  | 2.59                    |
| SNU-16     | Gastric Cancer              | FGFR2<br>amplification | Data not<br>available  | 0.005-0.01              |
| KATOIII    | Gastric Cancer              | FGFR2<br>amplification | Data not<br>available  | 0.005-0.01              |

Table 2: Comparison of Anti-proliferative Activity (IC50) in FGFR-Driven Cancer Cell Lines. This table presents the IC50 values of lenvatinib against various cancer cell lines with known FGFR pathway activation. Corresponding data for **MAX-40279** in these or similar FGFR-driven models is not currently available in the public domain.

## In Vivo Xenograft Model Data



Preclinical in vivo studies using animal models provide crucial insights into a drug's anti-tumor efficacy in a more complex biological system.

| Cancer Model                                     | Dosing           | MAX-40279 Tumor<br>Growth Inhibition<br>(TGI) | Lenvatinib Tumor<br>Growth Inhibition<br>(TGI) |
|--------------------------------------------------|------------------|-----------------------------------------------|------------------------------------------------|
| AML Xenograft (MV4-<br>11)                       | Not specified    | 58% to 106%                                   | Not applicable (FLT3-driven model)             |
| FGFR1-<br>overexpressing HCC<br>PDX (LI-03-0010) | Not specified    | Data not available                            | 101%                                           |
| FGFR1-<br>overexpressing HCC<br>PDX (LI-03-0020) | Not specified    | Data not available                            | 99%                                            |
| FGFR1-<br>overexpressing HCC<br>PDX (LI-03-0164) | Not specified    | Data not available                            | 73%                                            |
| KP-1/VEGF Pancreatic Cancer Xenograft            | 1-100 mg/kg      | Data not available                            | Significant inhibition                         |
| KP-1/FGF Pancreatic<br>Cancer Xenograft          | 30 and 100 mg/kg | Data not available                            | Dose-dependent inhibition                      |

Table 3: Comparison of In Vivo Anti-Tumor Efficacy. This table summarizes the reported tumor growth inhibition in various xenograft models. While **MAX-40279** shows significant efficacy in an AML model, its performance in FGFR-driven solid tumor models is not publicly documented. Lenvatinib has demonstrated broad anti-tumor activity in a variety of xenograft models, including those driven by FGF signaling.

# Signaling Pathway and Experimental Workflow Diagrams



To visualize the mechanisms and methodologies discussed, the following diagrams are provided.





### Click to download full resolution via product page

Caption: The FGFR signaling pathway, illustrating the downstream cascades initiated upon ligand binding.



#### Click to download full resolution via product page

Caption: A generalized experimental workflow for preclinical evaluation of kinase inhibitors.

# Detailed Experimental Protocols Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

- Reagent Preparation:
  - Prepare a 3X solution of the test compound (MAX-40279 or lenvatinib) in kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  - Prepare a 3X mixture of the target FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer A.



- Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer in kinase buffer A.
- · Assay Procedure:
  - In a 384-well plate, add 5 μL of the 3X test compound solution.
  - Add 5 μL of the 3X kinase/antibody mixture to each well.
  - Add 5 μL of the 3X tracer solution to initiate the binding reaction.
- · Incubation and Measurement:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
  - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### **Cell Viability Assay (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding:
  - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment:
  - Prepare serial dilutions of MAX-40279 or lenvatinib in culture medium.



- $\circ$  Replace the existing medium with 100  $\mu$ L of the medium containing the test compounds or vehicle control (DMSO).
- Incubation:
  - Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
  - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization:
  - $\circ$  Carefully remove the medium and add 100-150  $\mu$ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  - Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

### In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

- Cell Preparation and Implantation:
  - $\circ$  Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10<sup>6</sup> cells per 100  $\mu$ L.



- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
  - Prepare the test compound (MAX-40279 or lenvatinib) in an appropriate vehicle.
  - Administer the compound to the treatment group via the desired route (e.g., oral gavage)
    at the specified dose and schedule. The control group receives the vehicle only.
- · Monitoring and Efficacy Assessment:
  - Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by immunohistochemistry or western blotting).
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

### Conclusion

Lenvatinib is a potent, well-documented inhibitor of FGFR and other key receptor tyrosine kinases, with a substantial body of preclinical evidence supporting its efficacy. MAX-40279 shows promise as a dual FLT3/FGFR inhibitor, particularly in the context of AML. However, for a comprehensive and direct comparison of their FGFR inhibition efficacy, more detailed, publicly available quantitative data on MAX-40279's activity against a panel of FGFR kinases



and in FGFR-driven solid tumor models is required. Future head-to-head preclinical studies would be invaluable in elucidating the relative strengths and potential therapeutic niches for each of these compounds in the evolving landscape of FGFR-targeted cancer therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- To cite this document: BenchChem. [A Comparative Analysis of MAX-40279 and Lenvatinib in FGFR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815442#efficacy-of-max-40279-compared-to-lenvatinib-for-fgfr-inhibition]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com